2-Methoxy-4-methylphenyl 3-piperidinyl ether
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Overview
Description
“2-Methoxy-4-methylphenyl 3-piperidinyl ether” is a chemical compound with the molecular formula C13H19NO2 . It is also known as "3-(2-Methoxy-4-methylphenoxy)-piperidine" .
Molecular Structure Analysis
The InChI code for “2-Methoxy-4-methylphenyl 3-piperidinyl ether” is1S/C13H19NO2.ClH/c1-10-3-4-12 (13 (9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Metabolic Conversion and Excretion Studies
Studies have shown that aromatic compounds, when metabolized, can undergo methylation, leading to the excretion of methylated products. This process has been observed in human subjects following the administration of catechols, highlighting the metabolic transformation of aromatic compounds and the potential role of methylation in detoxification pathways. This information could be crucial for understanding the metabolism and excretion mechanisms of related compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Smith & Bennett, 1958).
Synthesis and Chemical Properties
Research on the synthesis and structural revision of novel fungal diaryl ethers has contributed to the understanding of complex organic molecules and their synthesis pathways. Such studies are essential for the development of synthetic methodologies that can be applied to a wide range of chemical compounds, including 2-methoxy-4-methylphenyl 3-piperidinyl ether (Cannon et al., 1971).
Protective Groups in Organic Synthesis
Methoxyphenylmethyl ethers, including those related to 2-methoxy-4-methylphenyl 3-piperidinyl ether, are widely used as protecting groups for alcohols in organic synthesis. The development of efficient deprotection methods catalyzed by FeCl3 has been reported, which is significant for the synthesis and purification of complex organic molecules (Sawama et al., 2015).
Photoreagents for Protein Crosslinking
Nitrophenyl ethers, including analogs of 2-methoxy-4-methylphenyl 3-piperidinyl ether, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a reactive platform for the development of bifunctional reagents, which can be utilized in biochemical research to study protein interactions and functions (Jelenc et al., 1978).
Molecular Structure and Crystallography
Research on the synthesis and molecular structure of compounds related to 2-methoxy-4-methylphenyl 3-piperidinyl ether, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, provides insights into the crystallographic and molecular properties of these compounds. Such studies are crucial for understanding the structural basis of molecular interactions and reactivity (Khan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINQIODVYMPWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-methylphenoxy)piperidine |
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